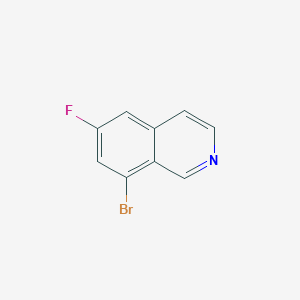

8-Bromo-6-fluoroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-6-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-9-4-7(11)3-6-1-2-12-5-8(6)9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZGXSHJAQARMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C(C=C(C=C21)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935199-41-9 | |

| Record name | 8-bromo-6-fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-6-fluoroisoquinoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 8-Bromo-6-fluoroisoquinoline, a key building block in medicinal chemistry. We will delve into its chemical and physical properties, provide detailed synthesis and reaction protocols, and explore its applications in the development of novel therapeutics.

Core Compound Profile: this compound

CAS Number: 1935199-41-9[1]

This compound is a halogenated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. The presence of both a bromine and a fluorine atom on the isoquinoline scaffold provides two distinct points for chemical modification, making it a versatile starting material for the synthesis of complex molecular architectures.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrFN | [1] |

| Molecular Weight | 226.05 g/mol | [1] |

| Appearance | Off-white to yellow solid (predicted) | - |

| Melting Point | Not explicitly reported. Expected to be in the range of other brominated isoquinolines (e.g., 8-Bromoisoquinoline: 80.5 °C). | - |

| Boiling Point | ~294.9 °C at 760 mmHg (Predicted for the related 8-Bromo-6-fluoroquinoline) | [2][3] |

| Density | ~1.647 g/cm³ (Predicted for the related 8-Bromo-6-fluoroquinoline) | [2] |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). | - |

Molecular Structure:

Caption: 2D Structure of this compound.

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a readily available fluorinated phenethylamine derivative.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(3-Fluorophenethyl)formamide

-

To a solution of 3-fluorophenethylamine (1.0 eq) in ethyl formate (excess, used as solvent and reagent), heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethyl formate under reduced pressure.

-

The crude N-(3-fluorophenethyl)formamide is typically of sufficient purity for the next step.

Step 2: Synthesis of N-(2-Bromo-5-fluorophenethyl)formamide

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve N-(3-fluorophenethyl)formamide (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq) in anhydrous Tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add sec-butyllithium (s-BuLi) (2.2 eq, 1.4 M in cyclohexane) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 2 hours.

-

Add 1,2-dibromoethane (2.5 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 3: Synthesis of 6-Bromo-8-fluoro-3,4-dihydroisoquinoline

-

To a solution of N-(2-bromo-5-fluorophenethyl)formamide (1.0 eq) in toluene, add phosphorus pentoxide (P₂O₅) (2.0 eq) and phosphorus oxychloride (POCl₃) (3.0 eq).

-

Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution to pH 8-9 with a saturated sodium carbonate solution.

-

Extract the product with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be used in the next step without further purification.

Step 4: Synthesis of this compound

-

Dissolve the crude 6-bromo-8-fluoro-3,4-dihydroisoquinoline (1.0 eq) in toluene.

-

Add 10% Palladium on carbon (Pd/C) (10 mol%).

-

Heat the mixture to reflux for 12-18 hours.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Key Chemical Reactions and Transformations

The bromine atom at the 8-position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[4][5][6] This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 8-position of the isoquinoline core.

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Illustrative Protocol: Synthesis of 8-(4-methoxyphenyl)-6-fluoroisoquinoline

-

To a degassed mixture of this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 1,4-dioxane/water (4:1) mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%).

-

Heat the reaction mixture at 80-90 °C under an inert atmosphere for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[7][8][9] This reaction enables the introduction of primary or secondary amines at the 8-position of the isoquinoline ring, a common transformation in the synthesis of bioactive molecules.

General Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Illustrative Protocol: Synthesis of 6-fluoro-N-methylisoquinolin-8-amine

-

To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%), and 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%).

-

Add anhydrous toluene, followed by a solution of methylamine in THF (2.0 M, 1.5 eq).

-

Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. The strategic placement of bromine and fluorine atoms in this compound makes it a valuable precursor for the synthesis of compounds with a wide range of biological activities.

Kinase Inhibitors

Many kinase inhibitors feature a substituted heterocyclic core. The ability to introduce diverse aryl and amino substituents at the 8-position of the isoquinoline ring via Suzuki and Buchwald-Hartwig couplings allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity against various kinase targets implicated in cancer and inflammatory diseases.

Antibacterial Agents

Quinolone and isoquinoline derivatives have a long history as antibacterial agents.[10] Functionalization of the this compound core can lead to the development of novel antibacterial compounds with improved efficacy or activity against resistant bacterial strains. The C-8 position is known to influence the potency of fluoroquinolone antibiotics.[10]

Other Therapeutic Areas

The versatility of this compound as a synthetic intermediate opens up possibilities for its use in the development of therapeutics for a variety of other diseases, including neurodegenerative disorders and viral infections.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification:

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H413 (May cause long lasting harmful effects to aquatic life).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.

First Aid Measures:

-

If Inhaled: Move to fresh air. If breathing is difficult, give oxygen.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Storage:

Store in a tightly closed container in a dry and well-ventilated place.[1]

Disposal:

Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its dual halogenation provides strategic handles for functionalization through robust and well-established cross-coupling methodologies. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

- 1. 1935199-41-9|this compound|BLD Pharm [bldpharm.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 8-Bromo-6-fluoroquinoline Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. scispace.com [scispace.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. 8-Bromo-6-fluoroquinoline|CAS 22960-18-5|RUO [benchchem.com]

An In-Depth Technical Guide to 8-Bromo-6-fluoroisoquinoline: Structure, Properties, and Synthetic Considerations

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed scientific overview of 8-Bromo-6-fluoroisoquinoline, a halogenated heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its core molecular characteristics, propose logical synthetic pathways based on established chemical principles, and discuss its potential as a strategic building block for novel therapeutics.

Part 1: Molecular Identity and Physicochemical Properties

This compound belongs to the isoquinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The isoquinoline scaffold is a critical pharmacophore found in numerous natural products and synthetic drugs. The strategic placement of a bromine atom at the C-8 position and a fluorine atom at the C-6 position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for drug discovery programs. For instance, in the related quinoline series, C-8 bromine substitution has been shown to enhance potency against resistant bacterial strains.[1]

Core Compound Identifiers

The fundamental properties of this compound are summarized in the table below for quick reference.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1935199-41-9 | [2] |

| Molecular Formula | C₉H₅BrFN | [2][3] |

| Molecular Weight | 226.05 g/mol | [2][3] |

| SMILES | FC1=CC2=C(C=NC=C2)C(Br)=C1 | [2] |

Molecular Structure

The structure consists of a fused benzene and pyridine ring, forming the isoquinoline core. The numbering of the isoquinoline ring system places the nitrogen atom at position 2. Consequently, the substituents are located on the carbocyclic ring, with fluorine at position 6 and bromine at position 8.

Caption: 2D structure of this compound.

Part 2: Synthesis, Reactivity, and Experimental Protocols

Retrosynthetic Analysis and Strategy

The most logical approach for constructing the this compound core is the Bischler-Napieralski reaction . This powerful transformation involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the aromatic isoquinoline.

The causality behind this choice is twofold:

-

Convergent Synthesis: It allows for the construction of the core from a readily accessible, appropriately substituted phenethylamine precursor.

-

Regiocontrol: The substitution pattern of the final product is unequivocally determined by the substitution pattern of the starting phenethylamine, avoiding the common issue of isomeric mixtures that plagues electrophilic substitution on the parent isoquinoline ring.[4]

The key starting material would be 2-(3-bromo-5-fluorophenyl)ethanamine .

Caption: Retrosynthetic pathway for this compound.

Proposed Experimental Protocol

This protocol is a hypothetical, yet chemically sound, procedure designed to be self-validating through standard analytical checkpoints.

Step 1: Acylation of 2-(3-bromo-5-fluorophenyl)ethanamine

-

Rationale: To introduce the necessary carbonyl group for the subsequent cyclization. Formylation (using formic acid or ethyl formate) is chosen to yield the simplest isoquinoline product without substitution at the C1 position after dehydrogenation.

-

Dissolve 2-(3-bromo-5-fluorophenyl)ethanamine (1.0 eq) in an excess of ethyl formate (10 eq), which serves as both reagent and solvent.

-

Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

-

Upon completion, remove the excess ethyl formate under reduced pressure using a rotary evaporator.

-

The resulting crude N-[2-(3-bromo-5-fluorophenyl)ethyl]formamide can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Step 2: Bischler-Napieralski Cyclization

-

Rationale: This is the key ring-forming step. A strong dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in a high-boiling, non-protic solvent is required to drive the intramolecular electrophilic aromatic substitution.

-

Suspend phosphorus pentoxide (P₂O₅, 2.0 eq) in anhydrous toluene in a flask equipped with a reflux condenser under a nitrogen atmosphere.

-

Add a solution of the N-formyl intermediate from Step 1 (1.0 eq) in anhydrous toluene dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux (approx. 110 °C) for 8-12 hours. Monitor the formation of the 3,4-dihydroisoquinoline product by LC-MS.

-

After cooling to room temperature, carefully quench the reaction by slowly pouring the mixture onto crushed ice.

-

Basify the aqueous layer with a cold sodium hydroxide solution (e.g., 4M NaOH) to a pH > 10.

-

Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 8-bromo-6-fluoro-3,4-dihydroisoquinoline.

Step 3: Dehydrogenation to this compound

-

Rationale: To create the final aromatic isoquinoline system. Palladium on carbon (Pd/C) is a highly effective and standard catalyst for dehydrogenation reactions.

-

Dissolve the crude dihydroisoquinoline from Step 2 (1.0 eq) in a high-boiling solvent like p-cymene or mesitylene.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (0.1 eq by weight).

-

Heat the mixture to reflux for 12-24 hours under a nitrogen atmosphere. The reaction can be monitored by GC-MS for the appearance of the product mass and disappearance of the starting material.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to afford pure this compound.

Expected Reactivity and Downstream Applications

The dual halogenation of the isoquinoline core provides two distinct handles for further chemical modification.

-

C8-Bromine: The bromine atom is an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This allows for the introduction of diverse aryl, alkyl, alkynyl, or amino substituents at this position, a common strategy in library synthesis for structure-activity relationship (SAR) studies.[5]

-

C6-Fluorine: While generally more inert than bromine, the fluorine atom can participate in nucleophilic aromatic substitution (SₙAr) reactions, particularly if activated by strongly electron-withdrawing groups or under forcing conditions. This could allow for the introduction of oxygen or nitrogen nucleophiles.

Part 3: Analytical Characterization

Confirmation of the identity and purity of the synthesized this compound is critical. A multi-pronged analytical approach is necessary.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the aromatic proton count and their coupling patterns, which are indicative of the substitution on the ring.

-

¹³C NMR: Will show the correct number of carbon signals for the C₉ skeleton.

-

¹⁹F NMR: Will display a singlet, confirming the presence and electronic environment of the single fluorine atom. High-resolution NMR is a cornerstone for determining molecular structure.[1]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement that matches the molecular formula C₉H₅BrFN. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will be a key diagnostic feature.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the final compound, typically aiming for >95% for research applications.

Part 4: Safety and Handling

As a research chemical, this compound should be handled with appropriate care.

-

Hazard Identification: Supplier data indicates the compound is classified as dangerous.[2] Hazard statements include H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), and H413 (May cause long lasting harmful effects to aquatic life).[2]

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][6]

-

References

An In-Depth Technical Guide to the Synthesis of 8-Bromo-6-fluoroisoquinoline: Strategies and Methodologies for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for obtaining 8-bromo-6-fluoroisoquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Recognizing the importance of this privileged structure, we delve into a rational, multi-step synthetic approach, starting from readily accessible precursors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying chemical principles and justifications for methodological choices. The synthesis is presented as a self-validating system, with an emphasis on achieving high purity and yield, crucial for subsequent applications in pharmaceutical research.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a prominent structural motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] Its derivatives have been successfully developed as anticancer, antimicrobial, and antihypertensive agents, among others. The specific substitution pattern of this compound offers medicinal chemists a versatile platform for further functionalization. The bromine atom at the C8 position serves as a convenient handle for introducing diverse molecular fragments via modern cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings.[3][4][5][6][7][8][9][10] The fluorine atom at the C6 position can enhance metabolic stability and modulate the physicochemical properties of potential drug candidates, a common strategy in contemporary drug design.

This guide will focus on a robust and reproducible synthetic route to this compound, elucidating the critical steps from starting material synthesis to the final product.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a disconnection strategy that leads back to simpler, commercially available starting materials. A common and effective method for constructing the isoquinoline core is the Pomeranz–Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal.[11][12][13][14][15] This approach allows for the strategic introduction of the required substituents on the benzene ring of the isoquinoline.

Our proposed synthetic strategy, therefore, involves the following key stages:

-

Synthesis of the key aldehyde precursor: 3-Bromo-5-fluorobenzaldehyde.

-

Synthesis of the key amine precursor: Aminoacetaldehyde diethyl acetal (commercially available).

-

Condensation and Cyclization: Formation of the isoquinoline ring via the Pomeranz-Fritsch reaction.

-

Purification and Characterization: Isolation and verification of the final product.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pomeranz-Fritsch Cyclization" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Benzalaminoacetal Intermediate"; "3-Bromo-5-fluorobenzaldehyde"; "Aminoacetaldehyde diethyl acetal"; "Starting Materials" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Synthesis of Key Precursors

Synthesis of 3-Bromo-5-fluorobenzaldehyde

The synthesis of 3-bromo-5-fluorobenzaldehyde is a critical first step. While this compound may be commercially available, an in-house synthesis can be cost-effective for larger scales. A reliable method starts from 3,5-dibromofluorobenzene.

Protocol 1: Synthesis of 3-Bromo-5-fluorobenzaldehyde

-

Grignard Formation: To a solution of n-propylmagnesium chloride in THF, add a solution of 3,5-dibromofluorobenzene in THF while maintaining the temperature at approximately 0°C. The reaction mixture is aged for 2 hours at this temperature.

-

Formylation: The resulting Grignard reagent is then added to a solution of a suitable formylating agent, such as N,N-dimethylformamide (DMF), at -78°C. The reaction is allowed to warm to room temperature and stirred for an additional hour.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-bromo-5-fluorobenzaldehyde.[16]

Expertise & Experience: The selective monometalation of 3,5-dibromofluorobenzene is achieved due to the directing and activating effect of the fluorine atom. The use of a Grignard reagent is a classic and robust method for the introduction of a formyl group precursor. Careful temperature control during the formylation step is crucial to prevent side reactions.

| Parameter | Value |

| Starting Material | 3,5-dibromofluorobenzene |

| Key Reagents | n-propylmagnesium chloride, DMF |

| Solvent | THF |

| Temperature | 0°C (Grignard), -78°C to RT (Formylation) |

| Typical Yield | 60-70% |

Assembly of the Isoquinoline Core: The Pomeranz-Fritsch Reaction

The Pomeranz–Fritsch reaction is a powerful tool for the synthesis of isoquinolines from benzaldehydes and aminoacetaldehyde diethyl acetals.[11][12][13][14][15] The reaction proceeds in two stages: the formation of a Schiff base (benzalaminoacetal) followed by an acid-catalyzed cyclization.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"3-Bromo-5-fluorobenzaldehyde" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Aminoacetaldehyde diethyl acetal" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Condensation" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Benzalaminoacetal Intermediate"; "Acid Catalyst (e.g., H2SO4)" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Cyclization" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"3-Bromo-5-fluorobenzaldehyde" -> "Condensation"; "Aminoacetaldehyde diethyl acetal" -> "Condensation"; "Condensation" -> "Benzalaminoacetal Intermediate"; "Benzalaminoacetal Intermediate" -> "Cyclization"; "Acid Catalyst (e.g., H2SO4)" -> "Cyclization"; "Cyclization" -> "this compound"; } Caption: Workflow for the Pomeranz-Fritsch synthesis of this compound.

Protocol 2: Synthesis of this compound

-

Schiff Base Formation: In a round-bottom flask, dissolve 3-bromo-5-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene. Add aminoacetaldehyde diethyl acetal (1.1 eq) to the solution. The mixture is stirred at room temperature or with gentle heating to drive the condensation reaction to completion. The progress of the reaction can be monitored by TLC or GC-MS.

-

Cyclization: The crude benzalaminoacetal intermediate is then subjected to acid-catalyzed cyclization. A strong acid, typically concentrated sulfuric acid, is used as the catalyst.[13] The intermediate is added slowly to the cooled acid, and the reaction mixture is then heated to promote ring closure.

-

Work-up and Isolation: After the reaction is complete, the mixture is carefully poured onto ice and neutralized with a base (e.g., aqueous ammonia or sodium hydroxide) to a pH of 8-9. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[17][18]

Trustworthiness: The Pomeranz-Fritsch reaction offers a direct route to the desired isoquinoline. However, yields can be variable, and the strongly acidic conditions can sometimes lead to side products.[11] Careful control of the reaction temperature and slow addition of the intermediate to the acid are critical for success. The electron-withdrawing nature of the bromine and fluorine substituents on the benzene ring may necessitate more forcing conditions for the cyclization step.

| Parameter | Value |

| Starting Materials | 3-Bromo-5-fluorobenzaldehyde, Aminoacetaldehyde diethyl acetal |

| Catalyst | Concentrated Sulfuric Acid |

| Reaction Stages | Condensation followed by Cyclization |

| Purification Method | Column Chromatography or Recrystallization |

| Expected Product | This compound |

Alternative Synthetic Approaches: The Bischler-Napieralski Reaction

For certain substrates, the Bischler-Napieralski reaction can be a valuable alternative for the synthesis of dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines.[19][20][21][22][23] This method involves the cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[20][22][23]

The synthesis would begin with the preparation of the corresponding β-(3-bromo-5-fluorophenyl)ethylamine, followed by acylation and then cyclization. While this route involves more steps, it can be advantageous if the Pomeranz-Fritsch reaction gives low yields. The Bischler-Napieralski reaction is particularly effective for arenes that are electron-rich, which may present a challenge with the electron-withdrawing substituents in our target molecule.[20][22]

Modern Synthetic Developments

Recent advances in organic synthesis have introduced new methods for constructing the isoquinoline skeleton. These often involve transition-metal-catalyzed C-H activation and annulation reactions.[1][2][24] For instance, rhodium or ruthenium-catalyzed reactions of benzamides or ketoximes with alkynes can provide access to substituted isoquinolines.[1][2][24] While these methods are at the forefront of chemical synthesis, their application to the specific substitution pattern of this compound would require further investigation and optimization.

Conclusion

The synthesis of this compound is a key step in the development of novel therapeutics. This guide has outlined a practical and well-precedented approach based on the Pomeranz-Fritsch reaction, starting from readily synthesizable precursors. The provided protocols and the discussion of the underlying chemical principles are intended to equip researchers with the necessary knowledge to successfully synthesize this important building block. The versatility of the bromine substituent in the final product opens up a multitude of possibilities for further chemical exploration and the generation of diverse compound libraries for drug discovery programs.

References

- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Yoneda Labs [yonedalabs.com]

- 10. researchgate.net [researchgate.net]

- 11. organicreactions.org [organicreactions.org]

- 12. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 13. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 16. echemi.com [echemi.com]

- 17. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 20. Bischler-Napieralski Reaction [organic-chemistry.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 23. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 24. mdpi.com [mdpi.com]

A Technical Guide to the Investigational Compound 8-Bromo-6-fluoroisoquinoline: Unveiling its Therapeutic Potential

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the novel synthetic compound, 8-Bromo-6-fluoroisoquinoline. While direct experimental data on this specific molecule is not yet publicly available, this document synthesizes established knowledge regarding its core structural components—the isoquinoline scaffold, bromine, and fluorine—to build a robust scientific rationale for its predicted therapeutic applications. We hypothesize that this compound possesses significant potential as a kinase inhibitor, with consequent applications as an anticancer and anti-inflammatory agent. This guide offers detailed, field-proven experimental protocols to systematically investigate these hypotheses, enabling researchers to unlock the therapeutic promise of this new chemical entity.

Introduction: The Scientific Rationale for Investigating this compound

The field of medicinal chemistry is in a constant search for novel molecular scaffolds that can yield potent and selective therapeutic agents. The isoquinoline nucleus is a well-established "privileged scaffold," forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Its derivatives have been successfully developed into drugs for treating a range of conditions, including cancer and inflammatory diseases.[4][5][6]

The compound this compound represents a strategic combination of this potent core with two key halogens, bromine and fluorine, which are frequently employed in drug design to enhance therapeutic properties.[7][8][9]

-

The Isoquinoline Core: This heterocyclic aromatic compound is a structural isomer of quinoline and is found in many bioactive alkaloids.[1] Its rigid structure provides an excellent framework for interacting with biological targets, particularly the ATP-binding pockets of protein kinases.[10][11]

-

The Role of Bromine: The incorporation of a bromine atom can significantly increase a molecule's therapeutic activity and favorably influence its metabolic profile.[12][13] Brominated compounds have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[7][14][15]

-

The Role of Fluorine: Fluorine is the most electronegative element, and its introduction into a drug candidate can profoundly alter its physicochemical properties.[16] Strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[9][17][18]

Given these individual contributions, this compound is a compound of high interest, with a strong theoretical foundation for possessing significant biological activity. This guide will focus on its potential as a kinase inhibitor for applications in oncology and immunology.

Hypothesized Mechanism of Action: Kinase Inhibition

Many isoquinoline derivatives exert their therapeutic effects by inhibiting protein kinases.[2][10] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and chronic inflammation.[2] The planar isoquinoline ring system can mimic the adenine base of ATP, allowing it to competitively bind to the ATP-binding site of kinases, thereby blocking their activity.[10]

We hypothesize that this compound functions as a potent inhibitor of key kinases within pro-inflammatory and pro-survival signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways.

Potential Signaling Pathway Interruption

The MAPK signaling cascade is a crucial pathway that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a common feature of many cancers. Inhibition of kinases within this pathway, such as MEK or ERK, is a validated anticancer strategy.

Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.

Experimental Investigation Workflow

A systematic approach is required to validate the therapeutic potential of this compound. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.[19]

Caption: A logical workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for the investigation. Researchers should adapt these methods as necessary for their specific laboratory conditions.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on a panel of purified protein kinases.

Methodology:

-

Kinase Panel Selection: Select a panel of relevant kinases, such as MEK1, ERK2, PI3K, Akt, and JNK1.[20]

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare serial dilutions of the compound in kinase assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

-

Prepare solutions of purified kinase, substrate (e.g., myelin basic protein for ERK), and ATP at optimal concentrations.

-

-

Assay Procedure (Example using a luminescence-based assay):

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of ATP solution.

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction and detect the remaining ATP by adding 25 µL of a luminescence-based ATP detection reagent.

-

Read the luminescence signal on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Cytotoxicity Assay

Objective: To evaluate the anti-proliferative effect of this compound on human cancer cell lines.[19][21]

Methodology:

-

Cell Line Selection: Choose a panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

Cell Culture:

-

Culture cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

-

Assay Procedure (MTT Assay):

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage viability against the logarithm of the compound concentration to determine the IC50 value.

-

Anti-Inflammatory Assay (Nitric Oxide Inhibition)

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6][22][23]

Methodology:

-

Cell Line: Use a murine macrophage cell line such as RAW 264.7.

-

Cell Culture: Culture cells as described in section 4.2.

-

Assay Procedure (Griess Assay):

-

Seed 5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to the supernatant and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO concentration.

-

-

Data Analysis:

-

Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only treated cells.

-

Determine the IC50 value for NO inhibition.

-

Hypothetical Data Presentation

The following tables represent plausible data that could be generated from the described experiments, showcasing the potential of this compound as a potent and selective inhibitor.

Table 1: In Vitro Kinase Inhibition Profile

| Kinase Target | IC50 (nM) |

|---|---|

| MEK1 | 55 |

| ERK2 | 150 |

| PI3Kα | 850 |

| Akt1 | >10,000 |

| JNK1 | >10,000 |

Table 2: Anticancer Cytotoxicity Profile

| Cancer Cell Line | Cell Type | IC50 (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 1.2 |

| MCF-7 | Breast Adenocarcinoma | 2.5 |

| HCT116 | Colon Carcinoma | 1.8 |

| HEK293T | Normal Kidney | >50 |

Table 3: Anti-Inflammatory Activity

| Assay | Cell Line | IC50 (µM) |

|---|

| NO Inhibition | RAW 264.7 | 3.1 |

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a novel therapeutic agent. The strategic combination of the proven isoquinoline scaffold with bromine and fluorine is a well-established approach in medicinal chemistry for enhancing biological activity.[12][16] The primary hypothesis is that this compound functions as a kinase inhibitor, leading to potent anticancer and anti-inflammatory effects.

The experimental protocols detailed in this guide provide a clear and scientifically rigorous path to validating this hypothesis. Positive results from these initial studies would warrant further investigation, including:

-

Broader Kinase Profiling: To determine the selectivity of the compound against a larger panel of kinases.

-

Mechanistic Cellular Studies: To confirm on-target activity by examining the phosphorylation status of downstream proteins in the inhibited pathways (e.g., Western blotting for phospho-ERK).

-

In Vivo Efficacy Studies: To evaluate the compound's therapeutic effect in animal models of cancer and inflammation.

-

Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety profile of the compound.

The investigation of this compound represents a promising avenue for the discovery of new and effective treatments for some of the most challenging human diseases.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Account Suspended [tethyschemical.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. jms.ump.edu.pl [jms.ump.edu.pl]

- 14. jptcp.com [jptcp.com]

- 15. azom.com [azom.com]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes | PLOS One [journals.plos.org]

- 22. Frontiers | Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate [frontiersin.org]

- 23. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Bromo-6-fluoroisoquinoline Derivatives and Analogs for Drug Discovery

This guide provides a comprehensive technical overview of 8-bromo-6-fluoroisoquinoline derivatives and analogs, intended for researchers, medicinal chemists, and professionals in drug development. We will delve into the synthesis, chemical properties, structure-activity relationships (SAR), and potential therapeutic applications of this important chemical scaffold, with a particular focus on its role in the development of kinase inhibitors for oncology.

Introduction: The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets. The strategic introduction of halogen atoms, such as bromine and fluorine, onto the isoquinoline ring system is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties.

The this compound scaffold is of particular interest due to the unique electronic properties conferred by its substituents. The electron-withdrawing nature of the fluorine atom at the 6-position can enhance metabolic stability and membrane permeability.[1] The bromine atom at the 8-position not only influences the molecule's lipophilicity but also serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions, enabling extensive SAR studies.[2]

Synthesis of the this compound Core

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Bischler-Napieralski Approach

The following is a generalized, step-by-step protocol for the synthesis of a substituted isoquinoline, adaptable for the this compound core.

Step 1: Synthesis of N-((3-Bromo-5-fluorophenyl)methyl)acetamide (Intermediate 3)

-

To a solution of (3-bromo-5-fluorophenyl)methanamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired acetamide.

Step 2: Synthesis of 8-Bromo-6-fluoro-3,4-dihydroisoquinoline (Intermediate 4)

-

To a solution of N-((3-bromo-5-fluorophenyl)methyl)acetamide (1.0 eq) in anhydrous acetonitrile, add phosphorus pentoxide (2.0 eq) and phosphorus oxychloride (5.0 eq).

-

Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.

-

Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product can be used in the next step without further purification or purified by column chromatography.

Step 3: Synthesis of this compound (Final Product)

-

Dissolve the crude 8-bromo-6-fluoro-3,4-dihydroisoquinoline (1.0 eq) in toluene.

-

Add 10% palladium on carbon (0.1 eq).

-

Heat the mixture to reflux for 12-24 hours.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield this compound.

Chemical Properties and Reactivity

The this compound core possesses distinct chemical properties that are advantageous for drug discovery. The electron-withdrawing fluorine at C6 and the bromine at C8 influence the electron density of the isoquinoline ring system, affecting its reactivity and basicity.

The bromine atom at the C8 position is particularly valuable as it provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide variety of substituents at this position, enabling the exploration of the chemical space around the core and the optimization of biological activity.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

Derivatives of the isoquinoline and related quinoline scaffolds have shown significant promise in oncology, particularly as inhibitors of protein kinases. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8]

Targeting the PI3K/Akt/mTOR Pathway

The this compound scaffold can be elaborated to design potent and selective inhibitors of key kinases in the PI3K/Akt/mTOR pathway. The general structure of such inhibitors often consists of the heterocyclic core, a linker, and a recognition moiety that interacts with the kinase active site.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a series of this compound derivatives is not available in a single comprehensive study, we can infer key relationships from related quinoline and isoquinoline-based kinase inhibitors.[9][10][11][12]

-

C8-Substituent: The nature of the substituent introduced at the C8 position via cross-coupling with the bromine atom is critical for potency and selectivity. Aryl or heteroaryl groups can form important pi-stacking and hydrogen bonding interactions within the kinase active site.

-

C6-Fluorine: The fluorine at the C6 position generally enhances metabolic stability and can improve cellular potency by increasing membrane permeability.

-

Substituents on the Isoquinoline Nitrogen: Alkylation or functionalization of the isoquinoline nitrogen can modulate the compound's solubility and pharmacokinetic properties.

-

Linker Moiety: For many kinase inhibitors, a linker connects the heterocyclic core to another recognition element. The length, rigidity, and chemical nature of this linker are crucial for optimal positioning of the molecule within the binding pocket.

Representative Data for a Related Series of Kinase Inhibitors

The following table presents hypothetical IC50 data for a series of 8-substituted-6-fluoroisoquinoline analogs against a target kinase, illustrating potential SAR trends.

| Compound | R Group at C8 | Kinase IC50 (nM) |

| 1a | -Br | >10,000 |

| 1b | -Phenyl | 5,200 |

| 1c | -4-Methoxyphenyl | 2,100 |

| 1d | -4-(Morpholino)phenyl | 850 |

| 1e | -Pyridin-4-yl | 620 |

| 1f | -1H-Indazol-5-yl | 150 |

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay (Example: PI3Kα HTRF Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of test compounds against a target kinase.

Materials:

-

Recombinant human PI3Kα enzyme

-

Biotinylated PIP2 substrate

-

ATP

-

Kinase reaction buffer

-

Europium-labeled anti-GST antibody

-

Allophycocyanin (APC)-labeled streptavidin

-

HTRF detection buffer

-

Test compounds (this compound derivatives)

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compound dilutions.

-

Add the PI3Kα enzyme and biotinylated PIP2 substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the HTRF detection buffer containing the europium-labeled antibody and APC-labeled streptavidin.

-

Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (Example: MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) values.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents, particularly in the field of oncology. The strategic placement of the bromine and fluorine atoms provides a unique combination of chemical reactivity and desirable drug-like properties. Future research in this area should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation against a panel of kinases and cancer cell lines. Further optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties will be crucial for advancing these promising molecules toward clinical development.

References

- 1. 8-Bromo-6-fluoroquinoline|CAS 22960-18-5|RUO [benchchem.com]

- 2. 6-Bromo-8-fluoroisoquinolin-3-amine | 1260815-69-7 | Benchchem [benchchem.com]

- 3. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. benchchem.com [benchchem.com]

- 10. Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: A Note on Proactive Safety and Scientific Rigor

An In-depth Technical Guide to the Safe Handling and Application of 8-Bromo-6-fluoroisoquinoline

In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds are indispensable building blocks. This compound stands as a particularly valuable intermediate, offering dual points of reactivity for the construction of complex molecular architectures. Its strategic importance, however, is matched by the imperative for its cautious and informed handling. This guide is crafted not as a mere list of procedures, but as a technical resource for the practicing scientist. It seeks to instill a deep-seated understanding of the causality behind safety protocols, empowering researchers to not only follow guidelines but to internalize a culture of proactive risk mitigation. As a Senior Application Scientist, my objective is to merge established safety data with field-proven insights, ensuring that every experimental endeavor involving this compound is built on a foundation of scientific integrity and uncompromising safety.

Section 1: Compound Profile and Strategic Importance

This compound (CAS No. 1935199-41-9) is a disubstituted isoquinoline derivative.[1] The isoquinoline scaffold itself is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] The strategic placement of the bromine and fluorine atoms on this core imparts unique properties that make it highly sought after in synthetic programs.

-

The Bromine Handle (C-8): The bromine atom at the 8-position serves as a versatile reactive site, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[3] This allows for the precise introduction of diverse aryl and heteroaryl substituents, which is fundamental for structure-activity relationship (SAR) studies in drug development.[2][3]

-

The Fluorine Modulator (C-6): The fluorine atom at the 6-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[2][4] Its presence can enhance binding affinity to biological targets, improve membrane permeability, and block metabolic degradation, all of which are desirable traits in drug candidates.[2]

This dual functionality makes this compound a critical starting material for developing novel kinase inhibitors, antibacterial agents, and other therapeutics.[2][3]

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1935199-41-9 | |

| Molecular Formula | C₉H₅BrFN | [1][5] |

| Molecular Weight | 226.05 g/mol | [1][5] |

| Appearance | Solid (Form may vary) | Assumed from related compounds |

| Storage | Sealed in dry, room temperature | [1] |

Section 2: Hazard Identification and Risk Assessment

While a comprehensive, peer-reviewed toxicology report for this compound is not publicly available, a robust risk assessment can be constructed by examining data from structurally analogous compounds, such as 8-bromoisoquinoline and 8-fluoroisoquinoline. The precautionary principle dictates that in the absence of specific data, the compound should be treated with a high degree of caution.

GHS Hazard Classification (Inferred)

The following table synthesizes hazard statements from closely related halo-isoquinolines.[1][5][6][7][8][9] Researchers must assume this compound presents similar risks.

| Hazard Class | GHS Statement | Pictogram | Rationale and Precaution |

| Acute Toxicity, Oral | H301/H302: Toxic or Harmful if swallowed | Danger or Warning | Based on analogs like 8-bromoisoquinoline.[7] Do not ingest. Prevent dust formation to avoid accidental ingestion. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | A common property of haloaromatic compounds.[8][10] Avoid all direct skin contact. |

| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage or irritation | Danger or Warning | Potentially corrosive to eye tissue.[1][8][10] Always wear chemical splash goggles. |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | Inhaled dust can irritate the respiratory tract.[8][10] Handle only in a well-ventilated area or fume hood. |

Trustworthiness through Self-Validation: The absence of specific toxicity data for this exact molecule is a critical finding. The self-validating approach here is to adopt the highest reasonable level of precaution based on its constituent parts (a brominated aromatic, a fluorinated aromatic, an isoquinoline core). This conservative stance ensures a margin of safety that is independent of unpublished or unavailable data.

Section 3: Prudent Handling Practices & Personal Protective Equipment (PPE)

All manipulations involving this compound must be performed within a certified chemical fume hood to mitigate inhalation risks.[11] The following protocol outlines a self-validating system for handling the solid material.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational and the work area is de-cluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers).

-

Donning PPE: Wear all required PPE as detailed in the table below. Gloves must be inspected for integrity before use.[11]

-

Dispensing: To minimize dust, do not pour the solid. Use a dedicated spatula to carefully transfer the required amount from the storage container to a tared weigh boat or directly into the reaction vessel.

-

Container Management: Keep the primary storage container tightly sealed when not in use to prevent contamination and exposure.[11]

-

Post-Handling: After dispensing, decontaminate the spatula and weigh boat. Wipe down the work surface in the fume hood.

-

Doffing PPE: Remove gloves using the proper technique (e.g., glove-in-glove) to avoid contaminating skin. Wash hands thoroughly with soap and water after the procedure is complete.[11]

Recommended Personal Protective Equipment (PPE)

| Equipment | Specification | Causality and Rationale |

| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles.[12] | Critical: Protects against airborne dust particles and potential splashes. The risk of serious eye irritation necessitates sealed goggles over safety glasses.[13][14] |

| Hand Protection | Nitrile gloves (double-gloving recommended). | Critical: Provides a barrier against skin irritation.[11] Nitrile offers good resistance to a range of chemicals. Inspect gloves before use and change immediately if contaminated.[12] |

| Body Protection | Flame-resistant laboratory coat.[11][12] | Protects skin and personal clothing from spills and dust.[15] A flame-resistant coat is best practice when working with any organic compound. |

| Respiratory Protection | Not required if handled exclusively in a fume hood. | If a fume hood is unavailable or engineering controls fail, a full-face respirator with appropriate cartridges for organic vapors and particulates would be necessary.[11][13] |

Workflow Visualization: Safe Handling Protocol

Caption: Workflow for the safe handling of solid this compound.

Section 4: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring laboratory safety.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] The recommended storage temperature is room temperature.

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases. While specific reactivity data is limited, haloaromatic compounds can react vigorously with these materials. Also, store apart from foodstuff containers.[11]

Section 5: Accidental Release and First Aid Measures

A prompt and correct response to accidents can significantly reduce harm.

Spill Response

-

Evacuate: Evacuate personnel from the immediate spill area. Ensure the area is well-ventilated (fume hood).[11]

-

Control: Remove all sources of ignition.[11]

-

Contain & Clean: For a small solid spill, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[7] Do not add water. The collected material should be promptly disposed of according to regulations.[11]

-

Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

First Aid Measures

The following first aid measures are based on standard practice for hazardous chemicals and data from related compounds.[11]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[11]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor.[11]

-

Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[11]

Section 6: Disposal Procedures

Chemical waste must be handled in a manner that ensures environmental and personal safety.

-

Waste Classification: this compound is a halogenated aromatic compound and must be disposed of as hazardous chemical waste.

-

Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[11] Do not discharge to sewer systems.[11]

-

Contaminated Materials: All contaminated materials (gloves, weigh boats, paper towels, etc.) must be placed in a sealed, properly labeled hazardous waste container designated for solid halogenated organic waste.[16] Contaminated packaging should be triple-rinsed (if possible) or punctured to prevent reuse before disposal.[11]

Section 7: Chemical Reactivity and Synthetic Utility

Understanding the reactivity of this compound is key to its effective use as a synthetic intermediate. The molecule's utility is dominated by the C-Br bond, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions.

Illustrative Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, used to form C-C bonds by coupling an organohalide with an organoboron compound. For this compound, this allows for the attachment of various aryl or heteroaryl groups at the 8-position, a critical step in building molecular complexity for drug candidates.[17]

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol is illustrative and must be adapted and optimized for specific substrates by a qualified chemist.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.5 eq).

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent & Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water). To this suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to the required temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 8-aryl-6-fluoroisoquinoline derivative.[17]

Section 8: Conclusion

This compound is a powerful tool in the arsenal of the research scientist. Its utility, however, is inextricably linked to the respect with which it is handled. By understanding its inferred hazards, adhering to rigorous handling protocols, utilizing appropriate PPE, and planning for contingencies, researchers can safely unlock its synthetic potential. The principles of proactive safety and validated protocols are not obstacles to discovery; they are the very foundation upon which reliable and groundbreaking science is built.

References

- 1. 1935199-41-9|this compound|BLD Pharm [bldpharm.com]

- 2. 8-Bromo-6-fluoroquinoline|CAS 22960-18-5|RUO [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 6-Bromo-8-fluoroisoquinolin-3-amine | 1260815-69-7 | Benchchem [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. achmem.com [achmem.com]

- 7. fishersci.ie [fishersci.ie]

- 8. 8-Bromoisoquinoline | C9H6BrN | CID 9859134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 8-Fluoroisoquinoline | C9H6FN | CID 26985665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. echemi.com [echemi.com]

- 14. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 15. sams-solutions.com [sams-solutions.com]

- 16. community.preproom.org [community.preproom.org]

- 17. benchchem.com [benchchem.com]

The Strategic Incorporation of Fluorine in the Isoquinoline Scaffold: A Technical Guide to Modern Medicinal Chemistry

Abstract

The isoquinoline core is a cornerstone of heterocyclic chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic compounds with profound pharmacological activities.[1] Its rigid, planar structure provides an excellent scaffold for interacting with various biological targets. In modern drug discovery, the strategic introduction of fluorine atoms or fluorine-containing groups has become a paramount tool for fine-tuning molecular properties to enhance therapeutic potential.[2][3] This guide provides an in-depth exploration of the medicinal chemistry of fluorinated isoquinolines, designed for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies for accessing these valuable compounds, analyze the nuanced effects of fluorination on physicochemical and pharmacokinetic profiles, and examine their application in key therapeutic areas, supported by structure-activity relationship (SAR) data and detailed experimental protocols.

The Power of Two: Why Fluorinate the Isoquinoline Scaffold?

The isoquinoline framework is considered a "privileged scaffold" due to its recurring presence in compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[4][5] The strategic incorporation of fluorine, the most electronegative element, offers a powerful method to modulate a molecule's properties in a predictable manner.[3]

The rationale behind fluorination is multifaceted:

-